molecular formula C20H32O3 B14121677 3-(Dodecyloxy)-4-methoxybenzaldehyde

3-(Dodecyloxy)-4-methoxybenzaldehyde

Cat. No.: B14121677
M. Wt: 320.5 g/mol
InChI Key: WTRHGIMQGZBXMC-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-4-methoxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a dodecyloxy group at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-4-methoxybenzaldehyde typically involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 3-(Dodecyloxy)-4-methoxybenzoic acid.

    Reduction: 3-(Dodecyloxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of novel drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dodecyloxy and methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(Dodecyloxy)-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(Dodecyloxy)-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    3-(Dodecyloxy)-4-nitrobenzaldehyde: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

3-(Dodecyloxy)-4-methoxybenzaldehyde is unique due to the presence of both dodecyloxy and methoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

3-dodecoxy-4-methoxybenzaldehyde

InChI

InChI=1S/C20H32O3/c1-3-4-5-6-7-8-9-10-11-12-15-23-20-16-18(17-21)13-14-19(20)22-2/h13-14,16-17H,3-12,15H2,1-2H3

InChI Key

WTRHGIMQGZBXMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

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